N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide
Übersicht
Beschreibung
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as EPM and has been used in a range of studies to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
EPM has been used in a variety of scientific research applications due to its potential as a pharmacological tool. One of the most significant applications of EPM has been in the study of the GABAergic system, which is involved in the regulation of anxiety and other neurological processes. EPM has been shown to have anxiolytic effects in animal models, making it a potentially useful tool for investigating the role of the GABAergic system in anxiety disorders.
Wirkmechanismus
The mechanism of action of EPM is not fully understood, but it is believed to involve the modulation of GABAergic neurotransmission. EPM has been shown to bind to the benzodiazepine site on GABA-A receptors, which enhances the activity of these receptors and leads to increased inhibition of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects
EPM has been shown to have a variety of biochemical and physiological effects in animal models. These effects include anxiolytic and sedative effects, as well as effects on cognitive function and memory. EPM has also been shown to have anticonvulsant effects, making it a potentially useful tool for investigating the role of the GABAergic system in seizure disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EPM in lab experiments is its specificity for the benzodiazepine site on GABA-A receptors. This makes it a potentially useful tool for investigating the role of the GABAergic system in anxiety disorders and other neurological conditions. However, EPM has some limitations as well, including its relatively low potency compared to other benzodiazepine site ligands. This may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several future directions for research on EPM and its potential applications in scientific research. One area of interest is the development of more potent analogs of EPM that could be used in a wider range of experiments. Another area of interest is the investigation of the potential therapeutic applications of EPM in the treatment of anxiety disorders and other neurological conditions. Additionally, further research is needed to fully understand the mechanism of action of EPM and its effects on the GABAergic system.
Eigenschaften
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-3-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-3-17-8-7-13(16-17)10-15-14(18)12-6-4-5-11(2)9-12/h4-9H,3,10H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLHEOMMQJZGDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)CNC(=O)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.